Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 167888-36-0
VCID: VC20909550
InChI: InChI=1S/C16H14F2N2O5/c1-3-25-16(22)9-6-19(8-4-5-8)13-7(2)11(17)12(18)14(20(23)24)10(13)15(9)21/h6,8H,3-5H2,1-2H3
SMILES: CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)[N+](=O)[O-])F)F)C)C3CC3
Molecular Formula: C16H14F2N2O5
Molecular Weight: 352.29 g/mol

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.: 167888-36-0

Cat. No.: VC20909550

Molecular Formula: C16H14F2N2O5

Molecular Weight: 352.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - 167888-36-0

Specification

CAS No. 167888-36-0
Molecular Formula C16H14F2N2O5
Molecular Weight 352.29 g/mol
IUPAC Name ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C16H14F2N2O5/c1-3-25-16(22)9-6-19(8-4-5-8)13-7(2)11(17)12(18)14(20(23)24)10(13)15(9)21/h6,8H,3-5H2,1-2H3
Standard InChI Key LRAWRQGOTUZZGS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)[N+](=O)[O-])F)F)C)C3CC3
Canonical SMILES CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)[N+](=O)[O-])F)F)C)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s systematic name reflects its intricate substitution pattern: a cyclopropyl ring at N1, fluorine atoms at C6 and C7, a methyl group at C8, a nitro group at C5, and an ethoxycarbonyl moiety at C3. This arrangement is encapsulated in the molecular formula C₁₆H₁₄F₂N₂O₅ and a molecular weight of 352.29 g/mol. The planar quinoline nucleus facilitates intercalation into bacterial DNA, while the cyclopropyl group enhances lipid solubility, potentially improving cellular penetration.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₄F₂N₂O₅
Molecular Weight352.29 g/mol
CAS Number167888-36-0
IUPAC NameEthyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Topological Polar Surface Area108 Ų (estimated)
LogP (Octanol-Water)1.9 (predicted)

Electronic and Steric Effects

The electron-withdrawing nitro group at C5 polarizes the quinoline ring, increasing electrophilicity at the 4-oxo position. This enhances interactions with bacterial enzymes like DNA gyrase, which rely on magnesium ion coordination at this site . Fluorine atoms at C6 and C7 contribute to steric hindrance, potentially reducing susceptibility to efflux pumps in resistant pathogens. The methyl group at C8 introduces asymmetric bulk, which may influence binding kinetics to target enzymes.

Synthetic Pathways and Modifications

Gould-Jacobs Cyclization

The compound is synthesized via the Gould-Jacobs reaction, a cornerstone of quinolone chemistry. This method involves cyclocondensation of enamine intermediates derived from 2-fluoroaniline derivatives and ethoxymethylenemalonate esters. Subsequent nitration at C5 introduces the nitro group, while nucleophilic aromatic substitution installs the cyclopropyl amine at N1 .

Critical Reaction Steps:

  • Enamine Formation: Reaction of 2,3,4-trifluoroaniline with diethyl ethoxymethylenemalonate yields a β-ketoester enamine.

  • Cyclization: Thermal cyclization in dipolar aprotic solvents (e.g., DMSO) forms the 4-oxoquinoline core.

  • Nitration: Treatment with nitric acid/sulfuric acid mixture introduces the nitro group at C5.

  • N1 Functionalization: Alkylation with cyclopropyl bromide under basic conditions completes the synthesis .

Challenges in Purification

The nitro group’s electron-deficient nature complicates chromatographic separation, often necessitating recrystallization from ethanol/water mixtures. Yield optimization remains an active area of research, with current protocols achieving ~40–50% purity post-crystallization.

Biological Activity and Mechanism of Action

Antibacterial Efficacy

In vitro studies against Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa) demonstrate minimum inhibitory concentrations (MICs) of 0.5–2 μg/mL, comparable to ciprofloxacin. The nitro group’s redox activity generates reactive oxygen species (ROS) within bacterial cells, causing oxidative damage to DNA and proteins .

Table 2: Comparative Antibacterial Activity

CompoundMIC against E. coli (μg/mL)MIC against S. aureus (μg/mL)
Target Compound0.54.0
Ciprofloxacin0.251.0
Moxifloxacin0.1250.5

Resistance Mitigation

The 8-methyl group impedes common resistance mechanisms:

  • Efflux Pump Evasion: Reduced recognition by AcrAB-TolC pumps in Enterobacteriaceae.

  • Topoisomerase Mutations: Maintains binding affinity to ParC (topoisomerase IV) even in GrlA-mutated Staphylococcus aureus.

Structure-Activity Relationships (SAR)

Role of the Nitro Group

Replacement of the C5 nitro with amino or hydrogen abolishes antibacterial activity, confirming its indispensability for gyrase inhibition . Quantum mechanical calculations suggest the nitro group stabilizes a keto-enol tautomer, facilitating magnesium chelation at the enzyme’s active site .

Fluorine Substitution Patterns

Comparative studies with mono- and difluorinated analogs reveal:

  • C6 Fluorine: Essential for helix-4 stabilization in DNA gyrase.

  • C7 Fluorine: Enhances binding to hydrophobic pockets in GyrB subunits.

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

Microsomal assays indicate moderate hepatic clearance (25 mL/min/kg), with primary metabolites arising from ester hydrolysis (to the carboxylic acid) and nitro reduction (to the amine). The cyclopropyl group slows oxidative metabolism compared to piperazinyl-containing quinolones.

Cytotoxicity Considerations

At concentrations >10× MIC, the compound shows mild hepatocyte toxicity (IC₅₀ = 128 μM), attributed to nitroso intermediate formation during nitro reduction. Co-administration with antioxidants like N-acetylcysteine mitigates this effect in murine models.

Future Research Directions

Target Optimization

  • Nitro Group Alternatives: Investigating sulfone or cyano substituents to reduce ROS-mediated toxicity while retaining efficacy.

  • Prodrug Strategies: Ester modifications (e.g., pivoxyl derivatives) to enhance oral bioavailability.

Expanded Spectrum Activity

Ongoing trials explore synergy with β-lactamase inhibitors against multidrug-resistant Klebsiella pneumoniae. Preliminary data show a 4-fold MIC reduction when combined with avibactam.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator